molecular formula C9H11Li4N2O14P3 B1498679 Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt CAS No. 93858-62-9

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

Cat. No.: B1498679
CAS No.: 93858-62-9
M. Wt: 492 g/mol
InChI Key: ZMHZAAXMVDMAMD-OIXZBRQUSA-J
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 2'-deoxyuridine-5'-triphosphate tetralithium salt is systematically named according to IUPAC guidelines as tetralithium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl] phosphono hydrogen phosphate . This nomenclature reflects:

  • Stereochemistry : The ribose moiety adopts a β-D-erythro-pentofuranosyl configuration, with specified R/S configurations at C2', C3', and C5'.
  • Phosphorylation : Three phosphate groups are attached to the 5'-hydroxyl of the deoxyribose, forming a triphosphate chain.
  • Counterions : Four lithium ions neutralize the triphosphate’s anionic charges.

Common synonyms include dUTP-Li4 , 2'-deoxyuridine-5'-triphosphoric acid tetralithium salt , and Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt . The term "tetralithium" distinguishes it from sodium or trisodium salt forms.

Molecular Formula and Crystallographic Data

Molecular Formula

The tetralithium salt has the formula C₉H₁₁Li₄N₂O₁₄P₃ (MW: 491.87 g/mol), while the free acid form is C₉H₁₅N₂O₁₄P₃ (MW: 468.14 g/mol). The lithium ions replace protons from the triphosphate group, reducing molecular symmetry and influencing crystallization.

Crystallographic Properties

Limited single-crystal X-ray data are available for this specific salt. However, related lithium-containing nucleotides, such as biotin-11-dUTP tetralithium salt , crystallize in orthorhombic systems with space group P2₁2₁2₁ and unit cell parameters approximating a = 59.48 Å, b = 138.54 Å, c = 157.91 Å. Lithium ions coordinate with phosphate oxygen atoms, creating a pseudo-octahedral geometry that stabilizes the triphosphate backbone.

Table 1: Key Crystallographic Parameters
Parameter Value Source
Space group P2₁2₁2₁ (orthorhombic)
Unit cell volume ~1,300 ų
Coordination Li⁺ ↔ phosphate O atoms

Comparative Analysis of Lithium vs. Sodium Salt Forms

Physicochemical Differences

Property Tetralithium Salt Tetrasodium Salt
Molecular weight 491.87 g/mol 556.1 g/mol
Solubility >100 mM in H₂O ~100 mM in H₂O
Stability Stable at −20°C Stable at −20°C
Hygroscopicity Moderate High

Lithium salts exhibit lower molecular weight and reduced hygroscopicity compared to sodium analogs due to lithium’s smaller ionic radius (0.76 Å vs. 1.02 Å). This enhances handling in anhydrous synthesis. However, sodium salts are preferred in biochemical assays (e.g., PCR) due to better compatibility with polymerase enzymes.

Structural Impact

  • Lithium coordination : Li⁺ forms tighter bonds with phosphate groups, reducing conformational flexibility of the triphosphate chain.
  • Sodium salts : Na⁺’s larger size increases interionic distances, favoring solvation in aqueous buffers.

Spectral Characterization (UV-Vis, NMR, Mass Spectrometry)

UV-Vis Spectroscopy

The tetralithium salt exhibits a λₘₐₓ at 262 nm (ε = 10.2 mM⁻¹cm⁻¹) due to the uracil chromophore. The absence of a 280 nm shoulder confirms the lack of aromatic amino acid contaminants.

NMR Spectroscopy

¹H NMR (200 MHz, D₂O):
δ (ppm) Assignment
7.78 H6 (uracil)
6.21 H1' (ribose)
4.42 H3' (ribose)
3.90–4.10 H4', H5', H5'' (ribose)
¹³C NMR (500 MHz, D₂O):
δ (ppm) Assignment
165.2 C4 (uracil carbonyl)
150.1 C2 (uracil carbonyl)
87.5 C1' (ribose)
72.3 C3' (ribose)

Mass Spectrometry

  • ESI-MS (-ve mode) : Major ion at m/z 467.97 ([M–4Li]⁴⁻).
  • MS/MS fragmentation : Dominant fragments at m/z 159 (PO₃⁻) and m/z 211 (phosphoribose-H₂O).
Table 2: Key Spectral Signatures
Technique Key Peaks/Observations Source
UV-Vis λₘₐₓ = 262 nm (ε = 10.2)
¹H NMR H6 at 7.78 ppm
¹³C NMR C1' at 87.5 ppm
ESI-MS [M–4Li]⁴⁻ at m/z 467.97

Properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHZAAXMVDMAMD-OIXZBRQUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Li4N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93858-62-9
Record name Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
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Biological Activity

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt (dUTP) is a nucleotide involved in various biological processes, including cellular metabolism, signaling, and the synthesis of nucleic acids. This article delves into its biological activity, supported by research findings and case studies.

Overview of Uridine Triphosphates

Uridine triphosphates (UTPs) are critical for cellular functions. They serve as energy sources and substrates for RNA synthesis. The tetralithium salt form enhances solubility and stability, making it suitable for various experimental applications.

1. Energy Metabolism:
Uridine triphosphate plays a significant role in energy metabolism. In experiments on isolated rat hearts, UTP was shown to induce a positive inotropic effect, enhancing contractility without affecting heart rate. This effect is attributed to the activation of P2Y receptors in cardiomyocytes, which influences myocardial glycogen synthesis and coronary flow .

2. Mucociliary Clearance:
Research indicates that inhaled UTP enhances mucociliary clearance in patients with chronic bronchitis. A double-blind study demonstrated that UTP significantly improved particle clearance rates compared to placebo, likely due to its stimulation of ciliary beating and hydration of airway secretions .

3. Neuroprotective Effects:
In animal models, uridine-5'-monophosphate (UMP), a precursor to UTP, has been shown to increase brain levels of CDP-choline, which is vital for membrane phosphatide synthesis. This suggests potential neuroprotective effects through enhanced membrane integrity and function .

Table 1: Summary of Biological Activities

Activity TypeFindings
Cardiac FunctionPositive inotropic effect; enhances contractility without affecting heart rate
Mucociliary ClearanceIncreased clearance rates in chronic bronchitis patients
NeuroprotectionElevation of CDP-choline levels in the brain

Case Studies

Case Study 1: Cardiac Ischemia
In a study examining the effects of uridine derivatives during acute myocardial ischemia, it was found that UTP preserved glycogen stores and improved energy balance in the myocardium. This protective effect was delayed compared to UMP but emphasized the importance of UTP in cardiac health .

Case Study 2: Chronic Bronchitis Treatment
A clinical trial involving chronic smokers showed that nebulized UTP significantly enhanced mucociliary clearance compared to saline placebo. The results indicated that even minimal doses could stimulate ciliary function effectively, suggesting therapeutic potential for respiratory conditions .

Scientific Research Applications

Biochemical Significance

Nucleotide Functionality

  • UTP serves as a substrate for RNA synthesis and is involved in energy transfer within cells.
  • It plays a role in cellular signaling pathways, particularly through purinergic receptors.

Table 1: Comparison of Nucleotide Functions

NucleotideRole in Cellular ProcessesSpecific Functions
UTPEnergy transfer, signalingRNA synthesis, activation of P2Y receptors
ATPPrimary energy currencyCellular metabolism, muscle contraction
GTPProtein synthesis, signal transductionG-protein signaling

Therapeutic Applications

Respiratory Diseases

  • UTP has been studied for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It facilitates the clearance of mucous secretions from the lungs, improving respiratory function in patients with conditions such as cystic fibrosis and asthma .

Case Study: COPD Treatment

  • A study demonstrated that administration of UTP significantly improved mucociliary clearance in COPD patients, suggesting its potential as a therapeutic agent for respiratory ailments .

Cardiovascular Health

  • Research indicates that UTP can protect cardiac tissues during ischemic events. In isolated rat heart models, it has been shown to reduce myocardial injury and improve contractility under ischemic conditions .

Table 2: Summary of Therapeutic Applications

ConditionMechanism of ActionOutcome
Chronic Obstructive Pulmonary Disease (COPD)Mucociliary clearance enhancementImproved lung function
Myocardial IschemiaEnergy preservation and antiarrhythmic effectsReduced myocardial injury
Schwannoma Cell MigrationActivation of P2Y receptors and MMP-2 expressionEnhanced wound healing

Molecular Biology Applications

Gene Expression Studies

  • UTP is utilized in various molecular biology techniques, including RNA labeling and reverse transcription processes. Its role as a substrate in these reactions is critical for the synthesis of RNA probes used in hybridization assays.

Case Study: RNA Labeling

  • A study employed UTP in the synthesis of labeled RNA probes for detecting gene expression levels in different tissues. The results highlighted its effectiveness in enhancing the sensitivity of detection methods .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
  • CAS Number : 93858-62-9
  • Molecular Formula : C₉H₁₅N₂O₁₄P₃·4Li
  • Molecular Weight : ~633.9 g/mol (calculated based on formula)

Structural Features :

  • Base : Uracil (pyrimidine derivative).
  • Sugar : 2'-Deoxyribose (lacks hydroxyl group at the 2' position of the ribose ring).
  • Phosphate Groups : Triphosphate moiety esterified to the 5'-hydroxyl of the sugar.
  • Counterion : Tetralithium (Li⁺) ions neutralizing the triphosphate’s -4 charge .

Comparison with Similar Compounds

Base Modifications

Compound Name CAS Number Molecular Formula Key Features Applications
This compound 93858-62-9 C₉H₁₅N₂O₁₄P₃·4Li Uracil, 2'-deoxy, tetralithium DNA synthesis, polymerase substrates
Adenosine 5'-(3’-thio)triphosphate tetralithium salt (ATPγS) N/A C₁₀H₁₂N₅O₁₂P₃S·4Li Adenine, thio-substitution (non-hydrolyzable) Enzyme kinetics studies (e.g., binding assays)
5-Bromo-2'-deoxyuridine 5'-triphosphate trilithium salt 93882-10-1 C₉H₁₄BrN₂O₁₄P₃·3Li Brominated uracil, 2'-deoxy, trilithium DNA mutagenesis, radiolabeling

Key Findings :

  • Substitution of uracil with adenine (e.g., ATP derivatives) shifts function to energy-dependent processes (e.g., ATPγS in receptor binding assays) .
  • Brominated uracil derivatives (e.g., 5-bromo-dUTP) are used for DNA labeling due to their enhanced crosslinking properties .

Sugar Modifications

Compound Name CAS Number Molecular Formula Key Features Applications
2',3'-Dideoxycytidine 5’-triphosphate trilithium salt N/A C₉H₁₆Li₃N₃O₁₂P₃ 2',3'-dideoxycytidine, lacks 2' and 3' OH Chain termination in DNA sequencing
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt 93939-78-7 C₁₀H₁₄Li₃N₂O₁₃P₃ 3'-deoxy thymidine Antiviral drug research (e.g., reverse transcriptase inhibition)

Key Findings :

  • Removal of hydroxyl groups (e.g., 2',3'-dideoxy) prevents further nucleotide addition, enabling use in sequencing (Sanger method) .
  • 3'-deoxy derivatives (e.g., 3'-deoxy thymidine triphosphate) inhibit viral replication by terminating DNA elongation .

Counterion Variations

Compound Name Counterion Molecular Formula Key Features Applications
Uridine 5'-triphosphate trisodium salt hydrate Trisodium C₉H₁₂N₂Na₃O₁₅P₃ Sodium ions enhance aqueous solubility RNA synthesis, cell signaling studies
Cytidine 5'-monophosphate disodium salt Disodium C₉H₁₂N₃Na₂O₈P Disodium for charge balance Metabolic pathway analysis

Key Findings :

  • Lithium salts (e.g., tetralithium) improve stability in organic-aqueous hybrid solutions compared to sodium salts .
  • Sodium salts are preferred for physiological compatibility in cell-based assays .

Functional Modifications

Compound Name CAS Number Molecular Formula Key Features Applications
Biotin-20-dUTP tetralithium salt N/A C₃₄H₄₉Li₄N₇O₁₉P₃ Biotin tag for affinity binding Pull-down assays, DNA labeling
Fluorescein-12-UTP tetralithium salt 134367-01-4 C₃₉H₄₁N₄O₂₂P₃·4Li Fluorescein tag for fluorescence detection RNA labeling, microscopy

Key Findings :

  • Biotinylation enables streptavidin-based purification, while fluorescein tags facilitate real-time tracking of nucleic acids .
  • Unmodified triphosphates (e.g., the subject compound) are preferred for unperturbed enzymatic activity .

Preparation Methods

Phosphorylation to Form 2'-Deoxyuridine 5'-Triphosphate

  • The phosphorylation typically involves activation of the 5'-hydroxyl group of 2'-deoxyuridine or its monophosphate derivative using phosphorylating agents such as phosphorus oxychloride or pyrophosphoryl chloride.
  • In some methods, tributylamine or other organic amines are used to form intermediate salts that facilitate phosphorylation in aprotic solvents like dimethylformamide (DMF) or pyridine.
  • For example, 2'-deoxyuridine can be dissolved in trimethyl phosphate with tributylamine, then reacted with phosphorus oxychloride at low temperatures (0 °C) to form the triphosphate intermediate.

Formation of the Tetralithium Salt

  • The triphosphate intermediate or commercially available sodium or ammonium salts of 2'-deoxyuridine 5'-triphosphate are converted to the tetralithium salt by ion exchange.
  • This is achieved by treating aqueous solutions of the nucleotide salt with lithium hydroxide or lithium carbonate under controlled pH conditions to replace other cations with lithium ions.
  • The solution is then concentrated and lyophilized to yield the tetralithium salt as a solid.

Alternative Synthetic Routes

  • Activation of the nucleotide phosphate groups with carbodiimides (e.g., dicyclohexylcarbodiimide) or carbonyldiimidazole (CDI) can facilitate coupling reactions to form dinucleoside polyphosphates, which can be further processed to the desired triphosphate salts.
  • Use of sulfonic acid resins to generate free acid forms of nucleotides, followed by salt formation with lithium bases, is another approach to prepare lithium salts without ion-exchange resins.

Purification and Characterization

  • Purification is commonly performed using anion exchange chromatography with gradients of ammonium bicarbonate or similar buffers to separate the desired triphosphate from by-products and unreacted starting materials.
  • Further purification may involve carbon chromatography and crystallization from hydrophilic organic solvents to obtain high-purity crystals suitable for structural analysis.
  • The final tetralithium salt is typically isolated by lyophilization of the aqueous solution after ion exchange and concentration steps.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Reference
Starting material 2'-Deoxyuridine or 2'-deoxyuridine monophosphate Substrate for phosphorylation
Phosphorylation Phosphorus oxychloride, tributylamine, DMF, 0 °C Formation of triphosphate intermediate
Activation (optional) Carbonyldiimidazole (CDI) or carbodiimide Facilitate coupling to form polyphosphates
Salt exchange Lithium hydroxide or lithium carbonate Conversion to tetralithium salt
Purification Anion exchange chromatography, carbon chromatography Removal of impurities, isolation of pure salt
Isolation Lyophilization Obtain dry tetralithium salt powder

Research Findings and Notes

  • The yield of the triphosphate formation can be significantly influenced by the choice of activating agents and reaction conditions. For instance, excess activating agents like DCC improve conversion rates but require careful removal of by-products.
  • The tetralithium salt form shows improved aqueous solubility and stability compared to sodium or ammonium salts, which is advantageous for pharmaceutical formulations.
  • Ion exchange methods using lithium bases provide a direct and efficient route to the lithium salt without extensive use of cation exchange resins, simplifying the process.
  • Crystallization from hydrophilic organic solvents yields well-defined crystals suitable for X-ray crystallographic studies, confirming the structure and purity of the compound.

Q & A

Q. How does this compound compare to cytidine or adenosine triphosphate analogs in functional assays?

  • Answer : Key differences include:
CompoundBase StructureKey ApplicationsStability Profile
2'-deoxy-UTP (tetralithium)UracilRNA labeling, PCRHigh (Li⁺ stabilizes)
2'-deoxy-CTP (tetrasodium)CytosineDNA synthesisModerate (Na⁺ less stable)
ATPγS (tetralithium)AdenineNon-hydrolyzable signaling studiesVery high
  • Uracil’s lack of a methyl group reduces steric hindrance in polymerase active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
Reactant of Route 2
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

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